N-(2,5-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE
Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the 2,5-dimethylphenyl and 2-methoxyphenyl groups via substitution reactions.
- Acetylation to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development due to its potential biological activity.
Materials Science: In the development of novel materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a pyrido[2,3-d]pyrimidine core can interact with various enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples could be:
- N-(2,5-DIMETHYLPHENYL)-2-[1-(2-HYDROXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE
- N-(2,5-DIMETHYLPHENYL)-2-[1-(2-CHLOROPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-15-10-11-16(2)19(12-15)28-22(31)14-29-25(32)23-17(3)13-18(4)27-24(23)30(26(29)33)20-8-6-7-9-21(20)34-5/h6-13H,14H2,1-5H3,(H,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJSGFQWEYATFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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